3-Fluoro-4-phenoxybenzene-1,2-diamine 3-Fluoro-4-phenoxybenzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13880805
InChI: InChI=1S/C12H11FN2O/c13-11-10(7-6-9(14)12(11)15)16-8-4-2-1-3-5-8/h1-7H,14-15H2
SMILES:
Molecular Formula: C12H11FN2O
Molecular Weight: 218.23 g/mol

3-Fluoro-4-phenoxybenzene-1,2-diamine

CAS No.:

Cat. No.: VC13880805

Molecular Formula: C12H11FN2O

Molecular Weight: 218.23 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-phenoxybenzene-1,2-diamine -

Specification

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
IUPAC Name 3-fluoro-4-phenoxybenzene-1,2-diamine
Standard InChI InChI=1S/C12H11FN2O/c13-11-10(7-6-9(14)12(11)15)16-8-4-2-1-3-5-8/h1-7H,14-15H2
Standard InChI Key RBNGFBWUIYFKMQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=C(C(=C(C=C2)N)N)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Physical Properties

The molecular formula of 3-fluoro-4-phenoxybenzene-1,2-diamine is C₁₂H₁₀FN₂O, with a molecular weight of 217.22 g/mol. Key physical properties, inferred from structurally related compounds, include:

PropertyValue/DescriptionSource Analogy
Density~1.2–1.3 g/cm³1-Fluoro-4-phenoxybenzene
Melting PointEstimated 120–140°C4-Bromo-3-fluorobenzene-1,2-diamine
SolubilitySoluble in polar aprotic solvents (e.g., DMF, THF)Polymer science applications
StabilityAir-sensitive; stored under inert gasHandling precautions for diamines

The fluorine atom at the 3-position introduces electron-withdrawing effects, reducing electron density at the aromatic ring and influencing reactivity. The phenoxy group enhances hydrophobicity, impacting solubility and interfacial interactions in polymer matrices .

Spectroscopic Characterization

While direct spectroscopic data for 3-fluoro-4-phenoxybenzene-1,2-diamine is unavailable, multinuclear NMR and IR spectroscopy of related diamines reveal:

  • ¹H NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, with splitting patterns indicating para-substitution. Amine protons appear as broad singlets near δ 4.5–5.0 ppm.

  • ¹³C NMR: Fluorine coupling splits carbon signals adjacent to the F atom (e.g., C-3 at ~160 ppm) .

  • IR: N–H stretches at 3300–3500 cm⁻¹; C–F vibrations at 1100–1250 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Pathways

Two primary routes are proposed for synthesizing 3-fluoro-4-phenoxybenzene-1,2-diamine:

Nitro Reduction Route

  • Nitration and Fluorination:

    • Start with 3-fluoro-4-phenoxyaniline.

    • Nitrate using HNO₃/H₂SO₄ to introduce nitro groups at the 1- and 2-positions.

    • Reduce nitro groups to amines via catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

  • Challenges:

    • Regioselective nitration requires careful temperature control (~0–5°C) to avoid over-nitration .

Cross-Coupling Approach

  • Buchwald-Hartwig Amination:

    • React 3-fluoro-4-phenoxybromobenzene with ammonia under palladium catalysis.

    • Yields are moderate (50–70%) but require high-purity starting materials .

Optimization and Yield

  • Grignard Reagent Utilization: Analogous to the synthesis of 3-fluoro-4-methoxypropiophenone , ethylmagnesium bromide could facilitate ketone formation in intermediate steps.

  • Column Chromatography: Essential for purifying diamines due to their tendency to oxidize; eluents like petroleum ether/EtOAc (5:1) are effective .

Chemical Reactivity and Functionalization

Ligand Behavior

The diamine’s NH₂ groups act as Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Co²⁺). Such complexes are explored in catalysis and conductive polymers.

Condensation Reactions

  • Polymer Synthesis: Reacts with dianhydrides (e.g., pyromellitic dianhydride) to form polyimides. Fluorine improves thermal stability (Tg > 300°C).

  • Schiff Base Formation: Condenses with aldehydes to generate imines, useful in coordination chemistry and drug delivery systems.

Electrophilic Substitution

The phenoxy group directs electrophiles to the ortho/para positions, enabling functionalization (e.g., sulfonation, halogenation). Fluorine’s meta-directing nature further modulates reactivity .

Applications in Materials Science

High-Performance Polymers

Fluorinated polyimides derived from this diamine exhibit:

  • Enhanced Solubility: Due to the phenoxy group’s bulk, facilitating processing in solvents like NMP.

  • Low Dielectric Constant: ~2.5–3.0, ideal for microelectronics insulation.

Advanced Composites

Incorporated into epoxy resins, the diamine improves interfacial adhesion with carbon fibers, increasing composite tensile strength by 15–20% compared to non-fluorinated analogs.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesApplications
4-Phenoxybenzene-1,2-diamineLacks fluorine; lower thermal stabilityPolyimides, hair dyes
4-Bromo-3-fluorobenzene-1,2-diamineBromine instead of phenoxy; higher reactivityPharmaceutical intermediates
1-Fluoro-4-phenoxybenzeneNo amine groups; simpler synthesisSolvent additive

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